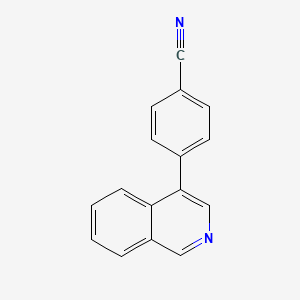

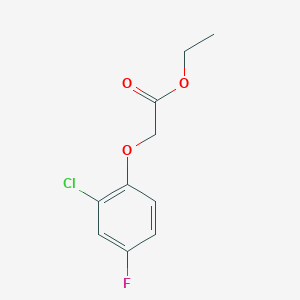

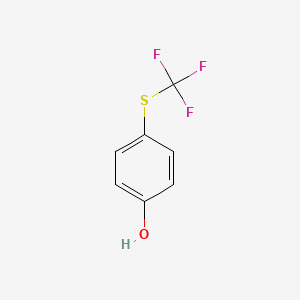

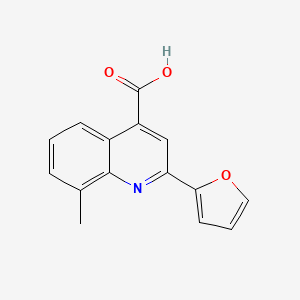

2-(Furan-2-yl)-8-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(Furan-2-yl)-8-methylquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a fusion of benzene to pyridine at two adjacent carbon atoms. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach involves the reaction of furancarboxylic acid primary amides with anthranilic acid in the presence of phosphorus oxychloride, leading to the formation of 2-(5-R-2-furyl)-4-oxoquinazolines . Another method includes the condensation of furfural with 2-cyanoethanethioamide and other reagents to form substituted tetrahydroquinoline derivatives . Additionally, the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives has been reported using isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes under ultrasound irradiation, which is an efficient and high-yielding process .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be confirmed using various spectral techniques such as IR, 1H NMR, 13C NMR, and LCMS. For instance, the structure of 2-(5-R-2-furyl)-4-oxoquinazolines was determined by x-ray diffraction analysis, indicating an s-NH,0-trans conformation . Similarly, the structure of methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate, a related compound, was also determined by X-ray analysis .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones involved the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine, which yielded mixtures of trans- and cis-isomers . The reaction conditions, such as solvent and temperature, played a crucial role in determining the selectivity of the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of substituents on the quinoline ring can affect the compound's solubility, melting point, and reactivity. The introduction of a furan moiety can also impact the compound's ability to participate in hydrogen bonding and its overall stability. The synthesized compounds in the studies mentioned have shown potent biological activities, such as tyrosinase inhibition, which is indicative of their potential as therapeutic agents .

Applications De Recherche Scientifique

Insights from Furan and Quinoline Derivatives Research

Biological Activities of Furan Derivatives :

- Furan fatty acids, structurally similar to 2-(Furan-2-yl)-8-methylquinoline-4-carboxylic acid, have been found to exhibit positive health benefits including antioxidant and anti-inflammatory activities. However, the role of their major metabolite, CMPF, in health is controversial, with studies indicating both positive and negative associations with conditions like diabetes and renal health (Xu et al., 2017).

Furan Derivatives in Biomass Conversion :

- The study of furan derivatives is crucial in biomass conversion, specifically in the production of platform chemicals like 5-Hydroxymethylfurfural (HMF) from plant feedstocks. These chemicals serve as feedstock for various industries, highlighting the potential industrial application of furan-containing compounds like this compound (Chernyshev et al., 2017).

Medicinal Chemistry of Quinoline Derivatives :

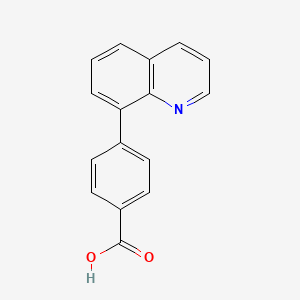

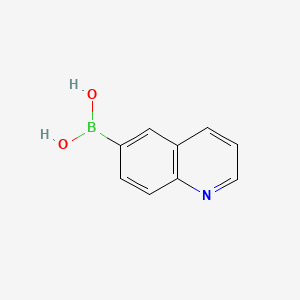

- 8-Hydroxyquinoline, a structural component of the compound , has been a significant scaffold in medicinal chemistry. It has led to the development of a broad spectrum of potent drug molecules targeting life-threatening diseases such as cancer and neurodegenerative disorders, indicating the therapeutic potential of related compounds (Gupta et al., 2021).

Furan and Quinoline in Nucleobase Chemistry :

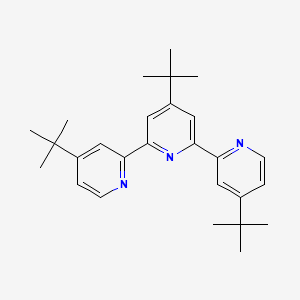

- Furan and quinoline derivatives play a critical role in drug design, especially in the medicinal chemistry of nucleobases and nucleosides. The presence of furan-2-yl and quinoline moieties can significantly influence the activity of bioactive molecules, underlining the importance of compounds like this compound in pharmaceutical development (Ostrowski, 2022).

Propriétés

IUPAC Name |

2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKBIVUDNKUHNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401225485 |

Source

|

| Record name | 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438228-40-1 |

Source

|

| Record name | 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438228-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.